molecular formula C10H12FN3O2 B8769687 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)-

1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)-

Cat. No.: B8769687
M. Wt: 225.22 g/mol
InChI Key: AGFLQJVLFXDSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting FGFR, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells . The molecular pathways involved include the downregulation of FGFR signaling and the activation of apoptotic pathways .

Properties

Molecular Formula

C10H12FN3O2

Molecular Weight

225.22 g/mol

IUPAC Name

4-fluoro-5-(2-methoxyethoxy)-1H-pyrrolo[2,3-b]pyridin-3-amine

InChI

InChI=1S/C10H12FN3O2/c1-15-2-3-16-7-5-14-10-8(9(7)11)6(12)4-13-10/h4-5H,2-3,12H2,1H3,(H,13,14)

InChI Key

AGFLQJVLFXDSNX-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C2C(=C1F)C(=CN2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

SnCl2 (1337 mg, 7.05 mmol) was added to 4-fluoro-5-(2-methoxyethoxy)-3-nitro-1H-pyrrolo[2,3-b]pyridine (360 mg, 1.41 mmol) in 6N HCl (10 mL) at 0-5° C., and the reaction was stirred at 0-5° C. for 1 hour. The solution was neutralized by addition of 6N NaOH and then extracted with CHCl3/IPA 3/1. The combined organic phases were dried over MgSO4 and concentrated to leave 4-fluoro-5-(2-methoxyethoxy)-1H-pyrrolo[2,3-b]pyridin-3-amine (300 mg, 95% yield) as an oil.
Name
Quantity
1337 mg
Type
reactant
Reaction Step One
Name
4-fluoro-5-(2-methoxyethoxy)-3-nitro-1H-pyrrolo[2,3-b]pyridine
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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